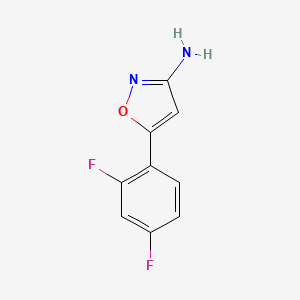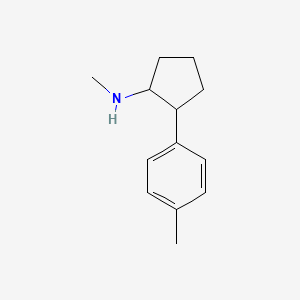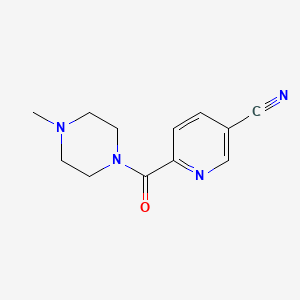![molecular formula C13H14N2O B1423335 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline CAS No. 1249485-96-8](/img/structure/B1423335.png)
4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline
Overview
Description
“4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 1249485-96-8 . It has a molecular weight of 214.27 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is 1S/C13H14N2O/c1-9-5-6-15-13(7-9)16-12-8-11(14)4-3-10(12)2/h3-8H,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline” is a powder . The storage temperature and shipping temperature are not specified in the search results .Scientific Research Applications
Analogous Compounds and Their Applications
Chemical Synthesis and Drug Development:
- Compounds similar to 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline, such as those within the aniline derivatives class, play critical roles in the synthesis of pharmaceuticals and agrochemicals. For example, aniline derivatives are foundational in creating various therapeutic agents, including analgesics, antipyretics, and antibiotics (Issac & Tierney, 1996). This indicates that 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline could serve as a key intermediate or structural motif in the design and synthesis of novel drugs.
Material Science and Catalysis:
- The structure of 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline suggests potential utility in material science, particularly in the development of novel organic materials with electronic, photonic, or catalytic applications. For instance, aniline and pyridine derivatives have been investigated for their roles in creating conductive polymers and as ligands in catalysis processes, respectively (Oliviero, Barbier, & Duprez, 2003). This suggests that our compound of interest could be explored for similar applications, leveraging its unique electronic properties and reactivity.
Biological Studies and Mechanistic Investigations:
- Although the direct biological activity of 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline is not documented, analogous compounds have been utilized to understand biological mechanisms and as probes in biochemical research. For example, aniline and its derivatives have been studied for their toxicological impacts on biological systems, providing insights into mechanisms of toxicity and the molecular basis of certain diseases (Makhdoumi, Hossini, Ashraf, & Limoee, 2019). This indicates potential for 4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline in toxicological studies or as a molecular tool in understanding specific biochemical pathways.
properties
IUPAC Name |
4-methyl-3-(4-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-15-13(7-9)16-12-8-11(14)4-3-10(12)2/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXXARDREVQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



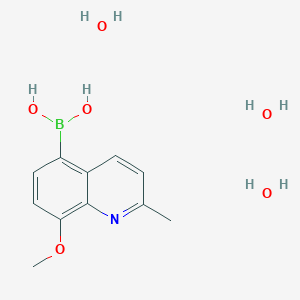
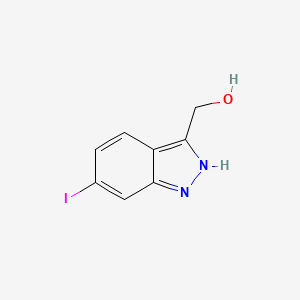
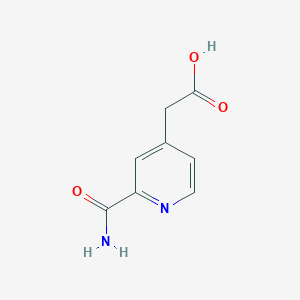
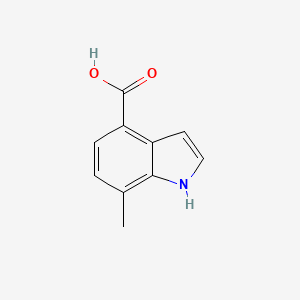

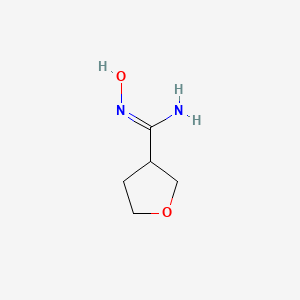
![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)
